15-Hexadecenoic acid

Übersicht

Beschreibung

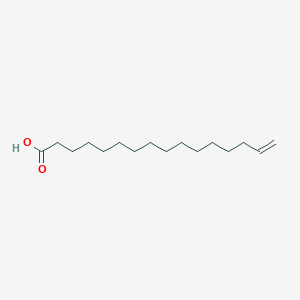

15-Hexadecenoic acid is a monounsaturated fatty acid with a 16-carbon chain and a single double bond located at the 15th carbon position It is part of the hexadecenoic acid family, which includes various positional isomers

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 15-Hexadecenoic acid can be synthesized through the desaturation of palmitic acid (hexadecanoic acid) using enzymatic methods. For instance, the desaturation process can be carried out using an enzyme system derived from rat liver or yeast, which converts palmitic acid into this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of biotechnological processes, such as microbial fermentation, where specific strains of microorganisms are engineered to produce the desired fatty acid. These methods are preferred due to their efficiency and sustainability compared to traditional chemical synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 15-Hexadecenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the double bond into an epoxide or a diol.

Reduction: The double bond can be reduced to yield hexadecanoic acid.

Substitution: The carboxyl group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation using catalysts like palladium on carbon.

Substitution: Acid chlorides and amines for amidation; alcohols for esterification.

Major Products:

Oxidation: Epoxides and diols.

Reduction: Hexadecanoic acid.

Substitution: Esters and amides.

Wissenschaftliche Forschungsanwendungen

15-Hexadecenoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex lipids and as a standard in chromatographic analyses.

Biology: Studied for its role in cell membrane composition and function.

Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of biodegradable lubricants and surfactants.

Wirkmechanismus

The mechanism of action of 15-hexadecenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a signaling molecule, modulating various metabolic pathways. For instance, it has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and inflammation .

Vergleich Mit ähnlichen Verbindungen

Palmitoleic Acid (9-cis-hexadecenoic acid): Another monounsaturated fatty acid with the double bond at the 9th carbon.

Sapienic Acid (6-cis-hexadecenoic acid): Found in human sebum with the double bond at the 6th carbon.

Hypogeic Acid (9-cis-hexadecenoic acid): Similar to palmitoleic acid but derived from different sources.

Uniqueness: 15-Hexadecenoic acid is unique due to the position of its double bond, which imparts distinct chemical and biological properties. Unlike its isomers, it has specific roles in metabolic regulation and potential therapeutic applications .

Biologische Aktivität

15-Hexadecenoic acid, also known as cis-6-hexadecenoic acid or C16:1Δ6, is a monounsaturated fatty acid that has gained attention for its various biological activities. This article delves into its occurrence, metabolic roles, and potential therapeutic applications based on recent research findings.

Occurrence and Sources

This compound is primarily found in certain bacteria and has been identified in the sebum of human skin. Its presence in sebum suggests a potential role in skin health and antimicrobial defense mechanisms against pathogens such as Staphylococcus aureus . Additionally, it is produced from dietary sources rich in unsaturated fatty acids and can be synthesized endogenously through metabolic pathways involving desaturation of saturated fatty acids.

1. Anti-Inflammatory Properties

Research has shown that this compound exhibits significant anti-inflammatory effects. It has been reported to inhibit the activity of phospholipase A2, an enzyme involved in the inflammatory response, in a competitive manner . This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for therapeutic applications in inflammatory diseases.

2. Role as a Lipokine

Similar to other unsaturated fatty acids like palmitoleic acid, this compound functions as a lipokine. It is involved in metabolic signaling that can enhance insulin sensitivity and glucose uptake in muscle cells, thereby playing a role in glucose metabolism . This lipokine activity suggests potential benefits for metabolic disorders such as obesity and type 2 diabetes.

Metabolic Pathways

The metabolism of this compound involves its incorporation into membrane phospholipids, where it influences membrane fluidity and cell signaling pathways. Studies have shown that supplementation with this fatty acid can lead to significant changes in membrane fatty acid composition, which may affect cellular functions such as proliferation and apoptosis .

Table 1: Summary of Biological Activities of this compound

Future Directions

Further research is needed to fully elucidate the mechanisms by which this compound exerts its biological effects. Clinical studies focusing on its role in metabolic diseases and inflammatory conditions could provide insights into its therapeutic potential. Additionally, exploring the relationship between dietary intake of this fatty acid and health outcomes will be crucial for understanding its role in human nutrition.

Eigenschaften

IUPAC Name |

hexadec-15-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2H,1,3-15H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVODZEXFHPAFHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470514 | |

| Record name | 15-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4675-57-4 | |

| Record name | 15-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.